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For Researchers, Scientists, and Drug Development Professionals

Introduction

Morusinol is a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry),
a plant with a long history of use in traditional medicine. As a member of the flavonoid class,
Morusinol possesses a characteristic molecular architecture that contributes to its diverse
biological activities. This technical guide provides a comprehensive overview of the physical
and chemical properties of Morusinol, its known biological effects with a focus on the
underlying signaling pathways, and detailed protocols for key experimental evaluations. All
guantitative data has been summarized in structured tables for ease of reference, and complex
biological and experimental processes are visualized through diagrams.

Physicochemical Properties

Morusinol is a solid, yellow powder at room temperature. Its chemical structure is
characterized by a flavone backbone with multiple hydroxyl groups and two isoprenoid-derived
substituents, which contribute to its lipophilicity and specific biological interactions.

Chemical Identifiers and Formula
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Property Value Reference

2-(2,4-dihydroxyphenyl)-5-
hydroxy-3-(3-hydroxy-3-

IUPAC Name methylbutyl)-8,8- [1]
dimethylpyrano[2,3-hJchromen-
4-one

Oxydihydromorusin,
Synonyms _ _ [1]
Oxydihydromorusi

CAS Number 62949-93-3 [1]
Molecular Formula C25H2607 [1]
Molecular Weight 438.5 g/mol [1]
Monoisotopic Mass 438.16785316 Da [1]

Physical Properties

Property Value Reference
Physical Description Solid, Yellow Powder

Melting Point 215-216 °C

Topological Polar Surface Area 116 A2 [1]

olubil

Solvent Solubility Reference

0.4867 mg/L @ 25 °C

(estimated)

Water

DMSO =100 mg/mL (228.07 mM)

10% DMSO, 40% PEG300,

) = 2.5 mg/mL (5.70 mM)
5% Tween-80, 45% Saline

10% DMSO, 90% (20% SBE-

_ _ = 2.5 mg/mL (5.70 mM)
B-CD in Saline)
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Spectral Data

Detailed spectral data (*H NMR, 3C NMR, FT-IR, and MS) for Morusinol are not readily
available in the public domain. Structural elucidation is typically performed upon isolation, and
the data is reported in specialized phytochemical publications. However, based on its flavonoid
structure, the following spectral characteristics can be anticipated:

» 'H NMR: Signals corresponding to aromatic protons on the A and B rings, protons of the
pyran ring, and protons of the prenyl and hydroxy-3-methylbutyl side chains would be
expected. The chemical shifts of the aromatic protons would be influenced by the positions of
the hydroxyl groups.

e 13C NMR: Resonances for the carbonyl carbon (C-4), aromatic carbons, and carbons of the
aliphatic side chains would be observed. DEPT experiments would be used to distinguish
between CH, CHz, and CHs groups.

o FT-IR: Characteristic absorption bands for hydroxyl (O-H) stretching (broad, around 3300-
3500 cm~1), aromatic C-H stretching (around 3000-3100 cm~?), carbonyl (C=0) stretching of
the flavone nucleus (around 1650 cm~1), and aromatic C=C stretching (around 1450-1600
cm~1) would be prominent.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak
corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage
of the side chains and retro-Diels-Alder fragmentation of the C ring, which is characteristic of
flavonoids.

Biological Activities and Signaling Pathways

Morusinol has been shown to exhibit a range of biological activities, including antiplatelet,
anticancer, and anti-inflammatory effects.

Antiplatelet Activity

Morusinol demonstrates significant antiplatelet activity by inhibiting platelet aggregation and
arterial thrombosis.[1] This effect is mediated through the modulation of the integrin allb/33
signaling pathway.
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Morusinol inhibits the activation of integrin allb/B3 by regulating downstream signaling
molecules including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3
kinase (PI13K), protein kinase B (Akt), and glycogen synthase kinase-3a/3 (GSK-3a/p).[1] This
inhibition leads to reduced fibrinogen binding and clot retraction.
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Figure 1: Morusinol's Inhibition of the Platelet Aggregation Signaling Pathway.

Activity

Concentration

Effect Reference

Collagen-induced

TXB2 Formation

5 pg/mL

32.1% reduction

10 pg/mL 42.0% reduction

30 pg/mL 99.0% reduction

Arachidonic Acid-

induced TXB:2 5 pg/mL 8.0% reduction
Formation

10 pg/mL 24.1% reduction

30 pg/mL 29.2% reduction

) ] Increased time to
In Vivo Arterial )
20 mg/kg (oral) occlusion by 20.3 £

5.0 min

Thrombosis

Anticancer Activity

Morusinol has demonstrated cytotoxic effects against several cancer cell lines. Its
mechanisms of action include the induction of apoptosis and cell cycle arrest.

In colorectal cancer (CRC) cells, Morusinol suppresses cell proliferation by obstructing
cholesterol biosynthesis. It promotes the nuclear accumulation of Forkhead box O3 (FOX0O3a),
which in turn suppresses the transcription of Sterol Regulatory Element-Binding Transcription
Factor 2 (SREBF2). This leads to the downregulation of key enzymes in the cholesterol
biosynthesis pathway, ultimately inhibiting cancer cell growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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